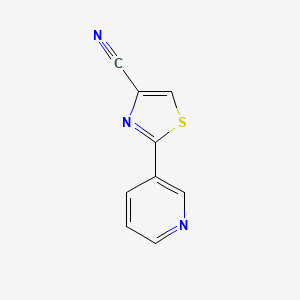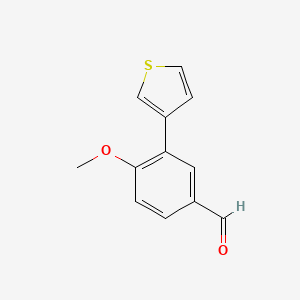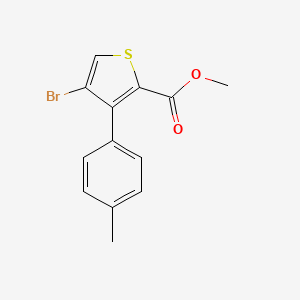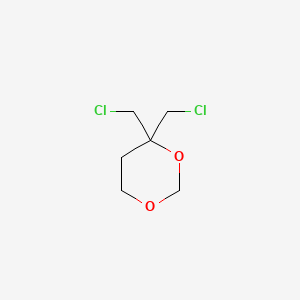
4,4-Bis(chloromethyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(chloromethyl)-1,3-dioxane is a chemical compound characterized by its molecular structure, which includes two chloromethyl groups attached to a 1,3-dioxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 1,3-dioxane with formaldehyde in the presence of hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to other functional groups, such as amines.
Substitution: Substitution reactions can replace the chloromethyl groups with other substituents, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: A wide range of functionalized dioxanes.
科学研究应用
4,4-Bis(chloromethyl)-1,3-dioxane is utilized in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is employed in the production of advanced materials and polymers.
作用机制
The mechanism by which 4,4-Bis(chloromethyl)-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The chloromethyl groups can act as reactive sites, facilitating further chemical modifications. The compound may interact with enzymes and receptors, influencing biological processes.
相似化合物的比较
4,4-Bis(chloromethyl)-1,1-biphenyl: Similar structure but different core ring system.
1,3-Dioxane derivatives: Other dioxane-based compounds with varying substituents.
This detailed overview provides a comprehensive understanding of 4,4-Bis(chloromethyl)-1,3-dioxane, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H10Cl2O2 |
|---|---|
分子量 |
185.05 g/mol |
IUPAC 名称 |
4,4-bis(chloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-3-6(4-8)1-2-9-5-10-6/h1-5H2 |
InChI 键 |
KSZNXXQKJOMYCC-UHFFFAOYSA-N |
规范 SMILES |
C1COCOC1(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




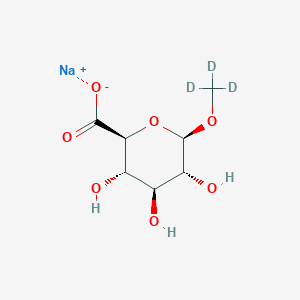

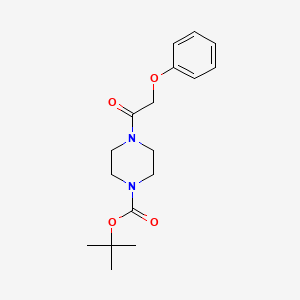
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
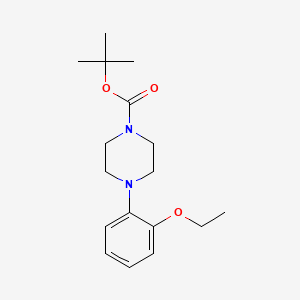
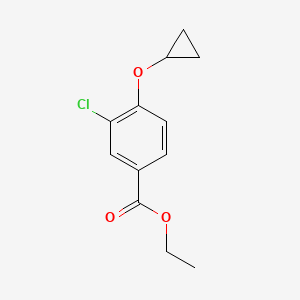
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)


